An In-depth Technical Guide to 7-Chloro-2-methylquinoline-3-carboxylic acid: Chemical Properties and Potential Applications
An In-depth Technical Guide to 7-Chloro-2-methylquinoline-3-carboxylic acid: Chemical Properties and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Chloro-2-methylquinoline-3-carboxylic acid is a heterocyclic compound belonging to the quinoline class of molecules. Quinoline derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities. This technical guide provides a comprehensive overview of the known chemical properties of 7-Chloro-2-methylquinoline-3-carboxylic acid, including its physicochemical characteristics, spectral data, and a plausible synthetic route. Furthermore, this document explores its potential biological activities, with a focus on its role as a potential inhibitor of protein kinase CK2, a crucial target in cancer therapy. Detailed experimental protocols and visual diagrams of synthetic and signaling pathways are presented to facilitate further research and drug development efforts.
Chemical and Physical Properties
7-Chloro-2-methylquinoline-3-carboxylic acid (C₁₁H₈ClNO₂) is a solid compound at room temperature.[1] While specific experimental data for the free carboxylic acid is limited, key properties can be inferred from available data and related compounds.
Table 1: Physicochemical Properties of 7-Chloro-2-methylquinoline-3-carboxylic acid and Related Compounds
| Property | Value | Source/Comment |
| Molecular Formula | C₁₁H₈ClNO₂ | [1] |
| Molecular Weight | 221.64 g/mol | [1] |
| CAS Number | 171270-39-6 | [1] |
| Appearance | Solid | [1] |
| Melting Point | Not explicitly reported for the free acid. The hydrochloride salt melts at 220.5-222 °C with gas evolution. | A patent document describes the melting point of the hydrochloride salt. |
| Solubility | Sparingly soluble in water. Likely soluble in organic solvents like chloroform and methanol. | Based on the properties of the related compound 7-chloro-2-methylquinoline.[2] |
| pKa | Estimated to be around 4-5. | Typical for a carboxylic acid. |
Spectral Data
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinoline ring, a singlet for the proton at position 4, and a singlet for the methyl group at position 2. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift (typically >10 ppm), which may be exchangeable with D₂O. The aromatic protons' splitting patterns will be complex due to the substitution pattern.
¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum will display signals for the eleven carbon atoms. The carbonyl carbon of the carboxylic acid will be the most downfield signal (typically in the range of 165-185 ppm). The aromatic and quinoline ring carbons will appear in the range of 110-150 ppm, and the methyl carbon will be the most upfield signal (typically 15-25 ppm).
Mass Spectrometry (Predicted)
The mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of 221.64 g/mol . A prominent M+2 peak with an intensity of about one-third of the M⁺ peak is anticipated due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl). Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl radical (M-17) and the loss of the entire carboxyl group (M-45).[3]
Table 2: Spectral Data for the Related Compound 7-Chloro-2-methylquinoline
| Data Type | Key Features | Source |
| ¹H NMR | Signals corresponding to aromatic and methyl protons are present. | [4] |
| ¹³C NMR | Signals for all 10 carbon atoms are observed. | [5] |
| Mass Spec. | Molecular ion peak at m/z 177, with a prominent M+2 peak at m/z 179. | [6] |
Experimental Protocols
Synthesis of 7-Chloro-2-methylquinoline-3-carboxylic acid
A plausible synthetic route to 7-Chloro-2-methylquinoline-3-carboxylic acid involves a two-step process: the Combes synthesis of ethyl 7-chloro-2-methylquinoline-3-carboxylate, followed by its hydrolysis.
Step 1: Synthesis of Ethyl 7-chloro-2-methylquinoline-3-carboxylate (Combes Synthesis)
This synthesis involves the acid-catalyzed reaction of 3-chloroaniline with ethyl acetoacetate.
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Materials: 3-chloroaniline, ethyl acetoacetate, concentrated sulfuric acid, ethanol.
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Procedure:
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In a round-bottom flask, dissolve 3-chloroaniline (1 equivalent) in ethanol.
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Cool the solution in an ice bath and slowly add concentrated sulfuric acid (catalytic amount) with stirring.
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To this acidic solution, add ethyl acetoacetate (1.1 equivalents) dropwise while maintaining the low temperature.
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After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.
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Monitor the reaction progress by thin-layer chromatography.
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Upon completion, cool the mixture and pour it onto crushed ice.
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Neutralize the solution with a suitable base (e.g., sodium carbonate solution) until a precipitate forms.
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Filter the crude product, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure ethyl 7-chloro-2-methylquinoline-3-carboxylate.
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Step 2: Hydrolysis of Ethyl 7-chloro-2-methylquinoline-3-carboxylate
This step involves the saponification of the ester to the carboxylic acid.
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Materials: Ethyl 7-chloro-2-methylquinoline-3-carboxylate, sodium hydroxide, water, ethanol, hydrochloric acid.
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Procedure:
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In a round-bottom flask, dissolve ethyl 7-chloro-2-methylquinoline-3-carboxylate (1 equivalent) in a mixture of ethanol and water.
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Add a solution of sodium hydroxide (2-3 equivalents in water) to the flask.
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Reflux the mixture for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
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After cooling, remove the ethanol under reduced pressure.
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Dilute the remaining aqueous solution with water and acidify with concentrated hydrochloric acid until the pH is acidic.
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A precipitate of 7-Chloro-2-methylquinoline-3-carboxylic acid will form.
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Filter the solid, wash thoroughly with cold water to remove any inorganic salts, and dry under vacuum.
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Synthetic workflow for 7-Chloro-2-methylquinoline-3-carboxylic acid.
Potential Biological Activity and Signaling Pathways
Derivatives of quinoline-3-carboxylic acid have been investigated for various biological activities, including antiproliferative, antioxidative, and anti-inflammatory effects.[7] A particularly interesting area of research is their potential as inhibitors of protein kinase CK2.[8]
Protein kinase CK2 is a serine/threonine kinase that is often overexpressed in cancer cells and plays a crucial role in cell growth, proliferation, and survival by phosphorylating a wide range of substrate proteins. Inhibition of CK2 can disrupt these signaling pathways, leading to apoptosis (programmed cell death) of cancer cells.
Inhibition of the Protein Kinase CK2 signaling pathway.
The diagram above illustrates how 7-Chloro-2-methylquinoline-3-carboxylic acid, as a potential CK2 inhibitor, could interrupt the pro-survival signaling mediated by this kinase in cancer cells. By blocking the activity of CK2, the phosphorylation of its downstream substrates is prevented, which in turn can inhibit cell proliferation and promote apoptosis.
Conclusion
7-Chloro-2-methylquinoline-3-carboxylic acid is a molecule with significant potential for further investigation in the field of medicinal chemistry. While there are gaps in the publicly available experimental data for this specific compound, this guide provides a solid foundation for researchers by summarizing its known properties, predicting its spectral characteristics, outlining a detailed synthetic protocol, and highlighting a promising avenue for its biological application as a protein kinase CK2 inhibitor. The information and methodologies presented herein are intended to serve as a valuable resource for scientists and professionals engaged in the discovery and development of novel therapeutic agents. Further experimental validation of the properties and biological activities of this compound is warranted.
References
- 1. ucl.ac.uk [ucl.ac.uk]
- 2. tandfonline.com [tandfonline.com]
- 3. 7-Chloro-2-methylquinoline | C10H8ClN | CID 138395 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Doebner-Miller reaction and applications | PPTX [slideshare.net]
- 6. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 8. synarchive.com [synarchive.com]
